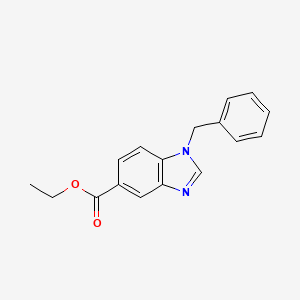

Ethyl 1-benzyl-1,3-benzodiazole-5-carboxylate

Description

Ethyl 1-benzyl-1,3-benzodiazole-5-carboxylate (CAS: WZ-9345) is a heterocyclic compound featuring a benzodiazole core substituted with a benzyl group at the 1-position and an ethyl ester at the 5-position. Its molecular weight is 280.31 g/mol (C₁₇H₁₆N₂O₂), with a purity typically ≥95%.

Propriétés

IUPAC Name |

ethyl 1-benzylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-2-21-17(20)14-8-9-16-15(10-14)18-12-19(16)11-13-6-4-3-5-7-13/h3-10,12H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZLGNAFMMIBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C=N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-1,3-benzodiazole-5-carboxylate typically involves the reaction of 1-benzyl-1,3-benzodiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of Ethyl 1-benzyl-1,3-benzodiazole-5-carboxylate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the final product meets stringent quality standards .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-benzyl-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted benzodiazole derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Ethyl 1-benzyl-1,3-benzodiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of Ethyl 1-benzyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Comparative Data Table

Research Findings and Trends

- Substituent Effects : The benzyl group in the target compound enhances lipophilicity compared to methyl or ethyl analogs, favoring blood-brain barrier penetration.

- Biological Activity : Brominated derivatives show promise in anticancer studies due to their electrophilic reactivity.

- Synthetic Flexibility : Boronate esters (e.g., ) and halogenated analogs (e.g., ) enable modular derivatization for high-throughput screening.

Activité Biologique

Ethyl 1-benzyl-1,3-benzodiazole-5-carboxylate (EBBC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of EBBC, supported by data tables, case studies, and detailed research findings.

EBBC is synthesized through the reaction of 1-benzyl-1,3-benzodiazole with ethyl chloroformate in the presence of a base such as triethylamine. This process is typically conducted under anhydrous conditions to prevent hydrolysis. The resulting compound can be purified using techniques like recrystallization or column chromatography.

Antimicrobial Activity

EBBC has been investigated for its potential antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of EBBC against selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 16 |

These results indicate that EBBC has promising antimicrobial potential, particularly against certain fungi and Gram-positive bacteria.

Anticancer Activity

The anticancer properties of EBBC have also been explored extensively. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines. The following table presents IC50 values for EBBC against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 25.72 ± 3.95 |

| U87 (glioblastoma) | 45.2 ± 13.0 |

| A549 (lung cancer) | 57.89 ± 0.19 |

Flow cytometry analyses revealed that EBBC induces apoptosis in MCF-7 cells in a dose-dependent manner, suggesting its potential as an anticancer agent .

The mechanism of action of EBBC involves its interaction with specific molecular targets within cells. Research indicates that EBBC may bind to various enzymes and receptors, modulating their activity and leading to biological effects such as:

- Inhibition of microbial growth : By disrupting essential cellular processes in bacteria and fungi.

- Induction of apoptosis : Particularly in cancer cells, potentially through pathways involving caspases and other apoptotic factors.

The exact molecular pathways remain an area for further investigation, but preliminary studies suggest that EBBC may influence signaling pathways related to cell survival and proliferation .

Case Studies

Several case studies have highlighted the efficacy of EBBC in preclinical models:

- Study on MCF-7 Cells : A study demonstrated that treatment with EBBC resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.

- Animal Model Testing : In vivo assessments using tumor-bearing mice showed that administration of EBBC led to a marked suppression of tumor growth, reinforcing its potential as an anticancer therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.